4-butoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide
Overview
Description
4-butoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a butoxy group, a methoxy group, and a nitrophenyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 4-butoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-methoxy-4-nitroaniline to form the benzamide core.
Introduction of the Carbamothioyl Group: The benzamide core is then treated with carbon disulfide and potassium hydroxide to introduce the carbamothioyl group, forming the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification methods to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
4-butoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 4-butoxy-N-(4-methoxy-2-nitrophenyl)benzamide
- 4-butoxy-N-(4-methyl-2-nitrophenyl)benzamide
Comparison
Compared to similar compounds, 4-butoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide is unique due to the presence of the carbamothioyl group, which imparts distinct chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-butoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-3-4-11-27-15-8-5-13(6-9-15)18(23)21-19(28)20-16-10-7-14(22(24)25)12-17(16)26-2/h5-10,12H,3-4,11H2,1-2H3,(H2,20,21,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQNQZLHDHPLNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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